4-((1H-Pyrazol-4-yl)oxy)benzaldehyde
Description
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yloxy)benzaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-1-3-9(4-2-8)14-10-5-11-12-6-10/h1-7H,(H,11,12) |
InChI Key |
VIPCYIIPRWUDSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Pyrazol 4 Yl Oxy Benzaldehyde and Its Structural Analogs
Strategies for O-Alkylation and Ether Linkage Formation with Pyrazole (B372694) and Benzaldehyde (B42025) Components
The formation of the ether linkage between a pyrazole ring and a benzaldehyde moiety is a cornerstone in the synthesis of the target compound. A primary method for achieving this is through nucleophilic aromatic substitution (SNAr). This strategy typically involves the reaction of a pyrazole containing a hydroxyl group at the 4-position, such as 4-hydroxypyrazole, with an activated aryl aldehyde, like 4-fluorobenzaldehyde.
The reaction is generally facilitated by a base in a polar aprotic solvent. For instance, a procedure analogous to the synthesis of aryl thioethers involves refluxing the reactants in dimethyl sulfoxide (DMSO) with a base like anhydrous potassium carbonate (K₂CO₃) mdpi.com. The base deprotonates the hydroxyl group of the pyrazole, forming a more nucleophilic pyrazolate anion, which then attacks the electron-deficient aromatic ring of the benzaldehyde, displacing the fluoride. 4-Hydroxypyrazole itself can be generated from the interaction of pyrazole with hydroxyl radicals, a process that has been studied in various chemical and biological systems nih.gov.
Palladium-Catalyzed Cross-Coupling Approaches in Pyrazole-Benzaldehyde Synthesis
Palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, which are applicable to the synthesis of pyrazole-benzaldehyde systems. These reactions can be used to construct the core framework by linking pre-functionalized pyrazole and benzaldehyde rings. For example, pyrazoles can serve as directing groups in palladium-catalyzed C-H bond functionalization, enabling the arylation of C-H bonds to form complex structures nih.gov. While direct C-O coupling to form the target ether linkage is a variation of these methods (e.g., Buchwald-Hartwig amination and etherification), the broader application in creating analogs involves forming C-C bonds between the two aromatic systems nih.govresearchgate.net.
Stille Coupling and Related Protocols
The Stille reaction is a specific type of palladium-catalyzed cross-coupling that involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide wikipedia.orglibretexts.org. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination wikipedia.orglibretexts.org. To synthesize a structural analog of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde where the ether oxygen is replaced by a direct C-C bond, one could couple a stannylpyrazole with a halobenzaldehyde or vice versa.
The reaction is valued for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture wikipedia.org. However, a significant drawback is the toxicity of the tin compounds organic-chemistry.org. The general mechanism proceeds via a Pd(0) catalyst, which undergoes oxidative addition with the organic halide. This is followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst wikipedia.org. Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate harvard.edu.
| Stille Coupling Components | Role | Catalyst System Example | Key Features |
| Organostannane (e.g., Aryl-SnR₃) | Nucleophile | Pd(OAc)₂, XPhos, CsF scispace.com | High functional group tolerance |
| Organic Halide (e.g., Aryl-X) | Electrophile | Pd₂(dba)₃, AsPh₃, CuI harvard.edu | Air and moisture stable reagents wikipedia.org |
Condensation Reactions Involving Benzaldehyde Precursors for Pyrazole Hybrid Systems
Condensation reactions are fundamental in building complex heterocyclic systems from simpler precursors. In the context of pyrazole-benzaldehyde hybrids, aromatic aldehydes are key building blocks. The Claisen-Schmidt condensation, for example, is used to synthesize pyrazolyl-chalcone derivatives by reacting a 4-acetyl-pyrazole with an appropriate heteroaryl aldehyde rsc.org.
Another significant approach is the Knoevenagel condensation, which often serves as the initial step in multi-component reactions. This involves the reaction of an aldehyde with an active methylene (B1212753) compound like malononitrile beilstein-journals.orgresearchgate.net. The resulting arylidene malononitrile is a Michael acceptor that can then react with a pyrazolone (B3327878) intermediate to build fused heterocyclic systems like pyrano[2,3-c]pyrazoles beilstein-journals.orgnih.gov. These reactions demonstrate how the benzaldehyde component can be incorporated into a larger, more complex pyrazole-containing structure.
Multi-Component Reaction Sequences for Pyrazole-Containing Aldehydes
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials nih.gov. These reactions are characterized by their high atom and step economy, often proceeding under mild conditions and simplifying synthetic processes nih.govacs.org.
A prevalent MCR for synthesizing pyrazole-containing systems involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate beilstein-journals.orgnih.govrsc.org. This sequence typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by the formation of a pyrazolone from the β-ketoester and hydrazine. A subsequent Michael addition and cyclization yield highly substituted dihydropyrano[2,3-c]pyrazoles beilstein-journals.orgnih.govmdpi.com.
| Reactant Type | Example | Role in MCR |
| Aldehyde | Benzaldehyde | Provides the aryl substituent |
| Active Methylene | Malononitrile | Knoevenagel condensation partner; nitrile group for cyclization |
| 1,3-Dicarbonyl | Ethyl acetoacetate | Precursor to the pyrazolone ring |
| Hydrazine | Hydrazine hydrate | Forms the pyrazole ring with the dicarbonyl compound |
Vilsmeier-Haack Cyclization and Related Transformations for Pyrazole-4-carbaldehyde Scaffolds
The Vilsmeier-Haack reaction is a crucial method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles mdpi.com. This reaction introduces a formyl group (-CHO), specifically at the 4-position of the pyrazole ring, to produce pyrazole-4-carbaldehydes, which are key precursors to the title compound and its derivatives degres.euchemmethod.com. The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent chemmethod.comresearchgate.net.
The reaction can be applied to pre-formed pyrazole rings or, more efficiently, can be conducted as a one-pot cyclization and formylation sequence starting from hydrazones degres.euresearchgate.netsemanticscholar.org. Hydrazones, prepared by condensing a ketone with a hydrazine, undergo cyclization and subsequent formylation under Vilsmeier-Haack conditions to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehydes researchgate.netsemanticscholar.org.
| Starting Material | Reagents | Product | Reference |
| Substituted Phenylhydrazones | POCl₃ / DMF | 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | degres.eu |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ / DMF | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | mdpi.com |
| 1,3-disubstituted 5-chloro-1H-pyrazoles | POCl₃ / DMF | 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | scispace.com |
Emerging Synthetic Technologies and Green Chemistry Principles in Pyrazole-Benzaldehyde Synthesis
In recent years, the synthesis of pyrazole derivatives has increasingly incorporated principles of green chemistry to reduce environmental impact nih.govbenthamdirect.com. This shift involves avoiding hazardous reagents, using environmentally benign solvents, employing renewable energy sources, and utilizing recyclable catalysts nih.govresearchgate.net.
Key green strategies in this field include:
Multi-component Reactions (MCRs): As discussed, MCRs are inherently green due to their one-pot nature, which reduces waste, solvent use, and energy consumption nih.govacs.org.
Green Solvents: There is a focus on replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids nih.govnih.gov. Catalyst-free MCRs have been successfully performed in water, yielding excellent results nih.gov.
Energy-Efficient Techniques: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner processes compared to conventional heating nih.govbenthamdirect.com. For instance, the combination of microwave heating with a water-ethanol solvent system has been used to facilitate the four-component synthesis of pyrano[2,3-c]pyrazole derivatives nih.gov.
Benign Catalysts: The use of biodegradable, reusable, or bio-organic catalysts, such as L-tyrosine or sodium gluconate, aligns with green chemistry principles nih.govrsc.org.
These emerging technologies are paving the way for more sustainable and efficient synthesis of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde and its analogs.
Structural Modifications and Derivatization Strategies of 4 1h Pyrazol 4 Yl Oxy Benzaldehyde Core
Chemical Transformations at the Aldehyde Functionality
The aldehyde group is a highly reactive and versatile functional handle for a wide array of chemical transformations, allowing for the introduction of significant structural diversity.
Formation of Imines and Schiff Bases
The condensation of the aldehyde group of 4-((1H-pyrazol-4-yl)oxy)benzaldehyde with primary amines is a straightforward and efficient method for generating imines, commonly known as Schiff bases. scirp.orgsrce.hr This reaction typically involves heating the aldehyde and an appropriate amine, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst. rasayanjournal.co.in The general structure of these compounds features a C=N double bond, where the nitrogen is substituted with various alkyl or aryl groups. researchgate.net
The synthesis of Schiff bases from pyrazole-4-carbaldehydes has been reported as a key step in creating more complex molecules. For instance, substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes react with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid to form the corresponding Schiff bases. rasayanjournal.co.in This highlights a common strategy where the pyrazole (B372694) core is first elaborated and then the aldehyde is used for further derivatization. Solvent-free methods, involving simple mixing and pressure reduction to remove the water byproduct, have also proven effective for imine synthesis, offering a greener alternative to traditional methods. scirp.org
Table 1: Examples of Reaction Conditions for Imine/Schiff Base Formation
| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Outcome | Reference |
| Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Acetic acid / Methanol | Schiff base formation | rasayanjournal.co.in |
| Benzaldehyde (B42025) | Various amines | None (Solvent- and catalyst-free) | Imine formation in good yields | scirp.org |
| 3,5-disubstituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | Substituted aromatic aniline | Sodium hydroxide (B78521) / Ethanol | Substituted pyrazole imines | researchgate.net |
Hydrazone Formation and Subsequent Cyclization Reactions
Reacting the aldehyde functionality with hydrazine (B178648) or its derivatives (such as substituted hydrazines or 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. researchgate.net This reaction is a reliable method to confirm the presence of the carbonyl group. researchgate.net More importantly, the resulting hydrazones are valuable intermediates for synthesizing fused heterocyclic systems through subsequent cyclization reactions.
For example, hydrazones derived from pyrazole-4-carbaldehydes can undergo intramolecular cyclization to form various fused-ring systems. The Vilsmeier-Haack reaction, which formylates a suitable precursor to give a pyrazole-4-carbaldehyde, is often the first step in a multi-step synthesis where hydrazone formation and cyclization follow. semanticscholar.orgbohrium.com The reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine or methylhydrazine leads directly to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org These cyclization reactions demonstrate the utility of the aldehyde group as a linchpin for constructing complex, bicyclic heterocyclic scaffolds. tubitak.gov.tr
Modifications on the Pyrazole Ring System
The pyrazole ring itself provides opportunities for structural modification, either by introducing substituents onto its nitrogen and carbon atoms or by fusing it with other heterocyclic rings.
Substituent Effects on Nitrogen and Carbon Atoms of the Pyrazole Moiety
The properties and reactivity of the 4-((1H-pyrazol-4-yl)oxy)benzaldehyde scaffold can be fine-tuned by introducing various substituents onto the pyrazole ring. N-substituted pyrazoles can be prepared directly from primary amines, offering a broad scope of potential products. nih.govresearchgate.net This method avoids the use of often difficult-to-handle hydrazines. researchgate.net For instance, reacting a primary amine with a 1,3-dicarbonyl compound and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine can yield N-alkyl or N-aryl pyrazoles. nih.gov
Substitution on the carbon atoms of the pyrazole ring is also a common strategy. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group at the C4 position of a pyrazole ring, starting from a hydrazone precursor. nih.govnih.govorientjchem.org This process is used to synthesize 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating formylation at a specific carbon position. nih.gov The nature of the substituents on the pyrazole ring can influence the electronic properties and biological activity of the entire molecule.
Fusion of Pyrazole with Other Heterocyclic Systems
Fusing the pyrazole ring of 4-((1H-pyrazol-4-yl)oxy)benzaldehyde with other heterocyclic systems is a key strategy for creating novel molecular frameworks. tubitak.gov.tr This approach often involves multi-step syntheses starting with functionalized pyrazoles, such as aminopyrazoles or pyrazole carbaldehydes.
Prominent examples of fused systems include:
Pyrazolo[1,5-a]pyrimidines: These are frequently synthesized by the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govscispace.com The reaction proceeds via nucleophilic attack of the amino group followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov Various synthetic strategies, including microwave-assisted methods and palladium-catalyzed cross-coupling, have been developed to create a diverse range of these compounds. researchgate.netresearchgate.net
Pyrazolo[3,4-b]pyridines: These can be synthesized from 5-aminopyrazoles reacting with compounds like alkynyl aldehydes or through three-component reactions involving an aldehyde, a 1,3-dicarbonyl compound, and a 5-aminopyrazole. nih.govnih.govcardiff.ac.ukresearchgate.net The reaction conditions can be tuned to control regioselectivity. nih.gov
Pyrazolo[3,4-d]pyridazines: These are typically formed through the cyclization of hydrazones derived from 4-formyl pyrazole precursors. semanticscholar.orgtubitak.gov.tr
These fusion strategies significantly expand the chemical space accessible from the basic pyrazole scaffold, leading to compounds with diverse structural and functional properties. researchgate.net
Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Precursors
| Fused System | Synthetic Precursors | Key Reaction Type | Reference |
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, β-Dicarbonyl compound | Condensation, Cyclization | nih.gov |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Alkynyl aldehyde | Cascade 6-endo-dig cyclization | nih.gov |
| Pyrazolo[3,4-d]pyridazine | 4-Formyl pyrazole carboxylate, Hydrazine | Condensation, Cyclization | semanticscholar.org |
| Pyrazolo[3,4-e]indolizine | 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde, Methylene (B1212753) active nitriles | Condensation, Intramolecular cyclization | semanticscholar.org |
Diversification of the Phenoxy Bridge and Benzene (B151609) Ring
Further diversification of the 4-((1H-pyrazol-4-yl)oxy)benzaldehyde structure can be achieved by modifying the phenoxy ether linkage and the attached benzene ring. The synthesis of related phenoxy benzaldehyde derivatives often utilizes the Williamson ether synthesis, where a phenoxide reacts with an appropriate alkyl halide. orientjchem.org
In the context of the title compound, this could involve:
Reaction at the Phenolic Oxygen: Starting with 4-hydroxybenzaldehyde (B117250) and a substituted 4-halopyrazole, the ether linkage can be formed. Conversely, if starting with 4-hydroxypyrazole, it could be reacted with a substituted 4-fluorobenzaldehyde.
Modification of the Benzene Ring: Introducing substituents (e.g., methoxy, nitro, or halogen groups) onto the benzene ring of the 4-hydroxybenzaldehyde starting material before the ether linkage is formed would yield a library of substituted analogs. The synthesis of 4-phenacyloxy benzaldehyde derivatives from substituted 4-hydroxy-benzaldehydes exemplifies this approach, where modifications are present on the benzaldehyde ring prior to the etherification reaction. orientjchem.org
Alterations in Linkage Type (e.g., Alkynyloxy)
The synthesis of such analogs can be conceptually derived from established methods in pyrazole chemistry. For instance, the synthesis of 4-alkynyl pyrazoles has been achieved through palladium/copper-catalyzed cross-coupling reactions between a pyrazole iodide and a terminal alkyne. nih.gov A similar strategy could be envisioned for the synthesis of alkynyloxy derivatives, potentially starting from a protected 4-hydroxybenzaldehyde and a propargyl-substituted pyrazole.
The introduction of an alkynyloxy group would impart several key features to the molecule:
Rigidity: The linear geometry of the alkyne would introduce conformational rigidity, which can be advantageous in drug design for optimizing binding to target proteins.
Chemical Handle: The terminal alkyne can serve as a chemical handle for further functionalization through click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of substituents.
Electronic Modulation: The electron-withdrawing nature of the alkyne can modulate the electronic properties of the adjacent aromatic ring.
A hypothetical synthetic route could involve the O-alkylation of a suitably protected 4-hydroxypyrazole with a propargyl halide, followed by coupling with a substituted 4-fluorobenzaldehyde.
| Linkage Type | Key Features | Potential Synthetic Strategy |
| Oxy (Ether) | Flexible, electron-donating. | Nucleophilic aromatic substitution between a hydroxypyrazole and an activated halobenzaldehyde. |
| Alkynyloxy | Rigid, linear, provides a handle for click chemistry, electron-withdrawing. | Williamson ether synthesis with a propargyl halide, followed by coupling reactions. |
Introduction of Substituents on the Phenyl Ring
The phenyl ring of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde is a prime site for the introduction of various substituents to modulate the molecule's properties. The aldehyde group on the phenyl ring is a versatile functional group that can be used to synthesize a wide array of derivatives.
Research on related pyrazole-containing compounds has demonstrated the feasibility of introducing a variety of substituents onto a phenyl ring. nih.govsemanticscholar.org These substitutions can influence the molecule's steric and electronic profile, which in turn can affect its biological activity. The synthesis of such derivatives often involves starting with a pre-functionalized benzaldehyde. For example, commercially available substituted 4-fluorobenzaldehydes can be reacted with a 4-hydroxypyrazole derivative to introduce substituents at various positions on the phenyl ring.
Commonly introduced substituents and their potential effects are summarized in the table below:
| Substituent | Position on Phenyl Ring | Potential Effects | Example Starting Material |
| Methyl (-CH3) | Ortho, Meta, Para | Increases lipophilicity, can provide steric bulk. | 4-Fluoro-2-methylbenzaldehyde |
| Methoxy (-OCH3) | Ortho, Meta, Para | Electron-donating, can participate in hydrogen bonding. | 4-Fluoro-3-methoxybenzaldehyde |
| Chloro (-Cl) | Ortho, Meta, Para | Electron-withdrawing, increases lipophilicity. | 2-Chloro-4-fluorobenzaldehyde |
| Nitro (-NO2) | Ortho, Meta, Para | Strongly electron-withdrawing, potential for reduction to an amino group. | 4-Fluoro-3-nitrobenzaldehyde |
| Trifluoromethyl (-CF3) | Ortho, Meta, Para | Strongly electron-withdrawing, increases lipophilicity and metabolic stability. | 4-Fluoro-2-(trifluoromethyl)benzaldehyde |
The aldehyde functional group itself can be a precursor for numerous derivatization reactions, including:
Reductive amination: To introduce substituted amine functionalities.
Wittig reaction: To form carbon-carbon double bonds and extend the carbon skeleton.
Condensation reactions: With active methylene compounds, such as in the Knoevenagel condensation, to form a variety of heterocyclic and open-chain derivatives. nih.gov
Oxidation: To form the corresponding carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.
The choice of substituent and its position on the phenyl ring is a critical aspect of the design of new analogs, as it can profoundly impact the molecule's interaction with biological targets. science.gov
Advanced Spectroscopic and Crystallographic Elucidation of 4 1h Pyrazol 4 Yl Oxy Benzaldehyde and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
For a derivative, 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde, the ¹H NMR spectrum (in CDCl₃) shows distinct signals that correspond to the different protons in the molecule. The aldehydic proton appears as a singlet at 9.92 ppm. The pyrazole (B372694) protons are observed as singlets at 7.94 and 7.69 ppm. The protons of the phenyl rings display multiplets in the range of 7.90-7.20 ppm.
The ¹³C NMR spectrum for this derivative further confirms the carbon framework. The aldehydic carbon resonates at 190.5 ppm. The carbons of the pyrazole ring are found at 139.8, 131.9, and 110.1 ppm. The phenyl ring carbons show signals between 161.9 and 116.0 ppm, with the carbon attached to the chlorine atom appearing at 129.8 ppm.
In another related series, for compounds like 4-((1-(2,4-dinitrophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde, the ¹H NMR (in DMSO-d₆) shows the aldehydic proton at 9.90 ppm. The pyrazole protons appear at 9.00 and 7.87 ppm, while the aromatic protons are observed between 8.86 and 7.29 ppm. The ¹³C NMR for this compound shows the aldehydic carbon at 191.8 ppm.
Table 1: ¹H NMR Data for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde Derivatives
| Compound | Solvent | Aldehydic H (ppm) | Pyrazole H (ppm) | Aromatic H (ppm) |
|---|---|---|---|---|
| 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde | CDCl₃ | 9.92 (s) | 7.94 (s), 7.69 (s) | 7.90-7.20 (m) |
Table 2: ¹³C NMR Data for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde Derivatives
| Compound | Solvent | C=O (ppm) | Pyrazole C (ppm) | Aromatic C (ppm) |
|---|---|---|---|---|
| 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde | CDCl₃ | 190.5 | 139.8, 131.9, 110.1 | 161.9, 134.9, 131.9, 129.8, 129.5, 127.2, 116.0 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
In the FTIR spectrum of 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde, a strong absorption band corresponding to the C=O stretching of the aldehyde group is observed at 1688 cm⁻¹. The C-O-C ether linkage shows a stretching vibration at 1241 cm⁻¹. Aromatic C-H stretching vibrations are typically seen around 3100-3000 cm⁻¹.
For the 4-((1-(2,4-dinitrophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde derivative, the C=O stretching vibration appears at 1701 cm⁻¹. The N-H stretching vibration of the pyrazole ring in related compounds is observed in the range of 3165-3185 cm⁻¹. The C=N stretching of the pyrazole ring is found around 1512 cm⁻¹.
Table 3: FTIR Data for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde and its Derivatives (cm⁻¹)
| Functional Group | 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde | 4-((1-(2,4-dinitrophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde | General Range for Related Derivatives |
|---|---|---|---|
| N-H Stretch | - | - | 3165-3185 |
| Aromatic C-H Stretch | ~3050 | ~3088 | - |
| C=O Stretch (Aldehyde) | 1688 | 1701 | - |
| C=N Stretch (Pyrazole) | - | - | 1512 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
For a Schiff base derivative of 4-((1H-pyrazol-4-yl)oxy)benzaldehyde, specifically (E)-4-(((4-((1H-pyrazol-4-yl)oxy)phenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the UV-Vis spectrum in ethanol (B145695) showed absorption maxima (λmax) at 262 nm and 325 nm. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the imine group.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.
For 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)oxy)benzaldehyde, the mass spectrum shows the molecular ion peak [M]⁺ at m/z 298, which is consistent with its calculated molecular weight. Another significant peak is observed at m/z 299, corresponding to the [M+1]⁺ ion.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of (E)-4-(((4-((1H-pyrazol-4-yl)oxy)phenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, a derivative, has been determined. This compound crystallizes in the monoclinic crystal system with the space group P2₁/c. The unit cell parameters are a = 12.162(3) Å, b = 11.231(3) Å, c = 15.589(4) Å, and β = 108.59(3)°.
Another derivative, 2-cyano-3-(4-((1-phenyl-1H-pyrazol-4-yl)oxy)phenyl)acrylamide, also crystallizes in the monoclinic system, but with the space group C2/c. Its unit cell dimensions are a = 24.088(5) Å, b = 6.848(5) Å, c = 20.370(5) Å, and β = 106.31(3)°.
The stability of the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of (E)-4-(((4-((1H-pyrazol-4-yl)oxy)phenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the molecules are linked by N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. Hirshfeld surface analysis reveals that H···H contacts are the most significant contributors to the crystal packing, accounting for 36.5% of the total interactions. Other important contacts include O···H/H···O (19.8%), C···H/H···C (17.3%), and N···H/H···N (12.2%).
For 2-cyano-3-(4-((1-phenyl-1H-pyrazol-4-yl)oxy)phenyl)acrylamide, the crystal structure is stabilized by N-H···O and C-H···N hydrogen bonds, which form chains of molecules. Hirshfeld surface analysis shows that H···H (41.5%), C···H/H···C (26.0%), and O···H/H···O (13.6%) are the dominant intermolecular contacts.
Table 4: Crystallographic Data for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| (E)-4-(((4-((1H-pyrazol-4-yl)oxy)phenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Monoclinic | P2₁/c | 12.162(3) | 11.231(3) | 15.589(4) | 108.59(3) |
Mechanistic Insights into Molecular Interactions of Pyrazole Benzaldehyde Hybrid Systems
Investigations of Enzyme Inhibition Mechanisms
Interactions with Cysteine Proteases (e.g., Falcipain-2)
While direct inhibitory studies on 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde against cysteine proteases like falcipain-2 are not extensively documented, research on related pyrazole-containing structures provides valuable mechanistic insights. Falcipain-2, a key cysteine protease of Plasmodium falciparum, is a critical target in antimalarial drug discovery. nih.govrcsb.org
Docking studies on coumarin-containing pyrazoline derivatives have shown that these molecules can bind to the active site of falcipain-2 in a manner similar to known inhibitors like epoxysuccinate. nih.gov Additionally, the crystallographic structure of falcipain-2 in complex with an (E)-chalcone-based inhibitor has revealed a novel binding site at the rear of the substrate-binding cleft. nih.gov This suggests that inhibitors can interact with falcipain-2 not just at the catalytic site but also at allosteric sites, potentially leading to mixed-type inhibition. nih.gov The binding of these inhibitors can mimic the interactions of natural protein-based inhibitors of falcipain-2. nih.gov
Inhibition of Kinase Activity (e.g., IRAK4, EGFR, MEK, VEGFR, HDACs)
The pyrazole (B372694) scaffold is a prominent feature in a number of kinase inhibitors. Research has specifically highlighted the potential of pyrazole derivatives to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in cancer cell signaling. nih.govnih.gov However, there is limited specific information regarding the interaction of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde with IRAK4, MEK, and HDACs in the reviewed literature.
Studies on newly synthesized pyrazole and pyrazolopyridine derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2. nih.gov For instance, certain derivatives have shown potent inhibition of both kinases with IC50 values in the nanomolar range. nih.govnih.gov Molecular docking studies have elucidated the binding modes of these inhibitors. For VEGFR-2, pyrazole derivatives have been shown to form hydrogen bonds with key amino acid residues in the active site, such as Asp1046 and Lys868. nih.gov In the case of EGFR, interactions with residues like Lys89 have been observed. nih.gov The dual inhibitory action of these compounds is a promising strategy in the development of anticancer agents. nih.govwipo.intgoogle.com
Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against VEGFR-2 and CDK-2
| Compound | Target Enzyme | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| 6b | VEGFR-2 | 0.2 | 93.2 |
| CDK-2 | 0.458 | 88.7 | |
| 5a | VEGFR-2 | - | - |
| CDK-2 | - | - |
Data derived from studies on pyrazole derivatives targeting liver cancer. nih.gov
Effects on Topoisomerase II and Microtubule Assembly
Investigations into the effects of pyrazole derivatives on topoisomerase II have yielded interesting results. A study on novel 1,3,5-triphenyl pyrazole derivatives found that while some compounds exhibited significant antitumor activity, they did not inhibit topoisomerase activity in a relaxation assay. nih.govjst.go.jp This suggests that the cytotoxic effects of these particular pyrazole compounds are not mediated through the inhibition of topoisomerase II. nih.govjst.go.jp There is currently a lack of available information from the searched literature regarding the effects of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde or its close derivatives on microtubule assembly.
Nucleic Acid and Protein Binding Studies
DNA Intercalation and Groove Binding Mechanisms
The interaction of pyrazole-containing molecules with DNA is a significant area of research, with many derivatives showing a preference for groove binding over intercalation. nih.govjst.go.jpnih.gov Studies on 1,3,5-triphenyl pyrazole derivatives have indicated that these compounds act as minor groove binders. jst.go.jp This binding is thought to be a key contributor to their observed cytotoxic and antitumor properties. jst.go.jpnih.gov
The introduction of positive charges to the pyrazole scaffold has been shown to enhance DNA binding affinity. jst.go.jp Experimental techniques such as UV titration, fluorescence titration, and circular dichroism have been employed to characterize these interactions. nih.gov Molecular docking studies have further supported the minor groove binding model for these pyrazole derivatives. jst.go.jp While some pyrazole-containing compounds have been investigated as DNA binding agents, the specific mechanism of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde has not been detailed. researchgate.netmdpi.com
Bovine Serum Albumin (BSA) Binding Interactions
The binding of small molecules to serum albumins like Bovine Serum Albumin (BSA) is crucial for their pharmacokinetic properties. Studies on pyrazolone (B3327878) and pyrazolidine (B1218672) derivatives have demonstrated their ability to bind to BSA. nih.gov The interaction of various heterocyclic derivatives with BSA has been characterized by spectroscopic methods and molecular docking. acs.orgnih.govresearchgate.net
These studies often reveal that the binding is a spontaneous process, primarily driven by hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net The binding of ligands can induce conformational changes in the BSA protein. nih.gov Fluorescence quenching studies are commonly used to determine binding parameters such as binding constants and the number of binding sites. Typically, a static quenching mechanism is observed, indicating the formation of a ground-state complex between the pyrazole derivative and BSA. nih.gov While BSA has been used as a catalyst in the synthesis of pyrazole derivatives, detailed binding studies specific to 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde are not widely available. rsc.org
Receptor Binding and Modulation Studies
While direct experimental binding data for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde on specific receptors is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been evaluated against numerous receptors and enzymes, offering insights into its potential interaction profile. These studies reveal that the pyrazole scaffold is a "privileged structure," capable of serving as a ligand for multiple receptor types through strategic structural modifications. nih.gov
Molecular docking studies on various pyrazole derivatives have predicted interactions with several key protein families, including receptor tyrosine kinases and other protein kinases that are crucial in cell signaling pathways. researchgate.net For instance, certain pyrazole derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2), all of which are implicated in cancer and other hyperproliferative disorders. researchgate.net
Furthermore, specific pyrazole-containing compounds have been identified as antagonists for the P2X(7) receptor, an ion channel involved in inflammatory processes. researchgate.net Structure-activity relationship (SAR) studies on a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor highlighted the importance of the pyrazole core in receptor engagement. researchgate.net
In the context of neurodegenerative diseases, pyrazole derivatives have been investigated for their ability to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to the cognitive decline in Alzheimer's disease. researchgate.net Additionally, pyrazole-based compounds have been designed as inhibitors of phosphodiesterase 3 (PDE3), demonstrating their potential as cardiotonic agents. nih.gov The interaction with these varied receptors and enzymes underscores the versatility of the pyrazole scaffold in molecular recognition.
A summary of receptor and enzyme interactions for various pyrazole derivatives is presented below, illustrating the potential targets for compounds like 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde.
| Target Class | Specific Target | Type of Interaction | Investigated Pyrazole Class |
| Protein Kinases | VEGFR-2, Aurora A, CDK2 | Inhibition | Pyrazole derivatives |
| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inhibition | N-(1H-pyrazol-4-yl)carboxamides | |
| Ion Channels | P2X(7) Receptor | Antagonism | (1H-pyrazol-4-yl)acetamides |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition | Pyrazole derivatives |
| Phosphodiesterase 3 (PDE3) | Inhibition | 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives | |
| Carbonic Anhydrase (hCA I and hCA II) | Inhibition | Pyrazole-carboxamides with sulfonamide moiety | |
| N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Inhibition | Pyrazole thioether analogs | |
| Other Enzymes | α-Amylase | Inhibition | Pyrazole derivatives from chalcones |
This table is generated based on findings from various studies on pyrazole derivatives and is intended to show potential interaction pathways for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde.
Inhibition of Biosynthetic Pathways (e.g., Pigment Biosynthesis)
The inhibitory action of pyrazole-containing compounds extends to various biosynthetic pathways, a notable example being the synthesis of pigments. Research into novel herbicides has identified that certain pyrimidine (B1678525) derivatives incorporating a pyrazole ring can act as potent inhibitors of pigment biosynthesis in plants. nih.govresearchgate.net
Specifically, these compounds have been shown to induce bleaching activities in weeds by inhibiting the biosynthesis of chlorophyll (B73375) and carotenoids. nih.govresearchgate.net The loss of these pigments is critical, as carotenoids protect chlorophyll from photodamage. researchgate.net One study identified a 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivative as a significant inhibitor of chlorophyll levels in certain grass species. nih.gov The herbicidal effect of these pyrazole derivatives is a direct consequence of disrupting the normal pigment production pathways essential for photosynthesis and plant survival.
The table below summarizes the inhibitory effects of specific pyrazole derivatives on pigment biosynthesis.
| Compound Class | Target Pathway | Observed Effect | Model Organism | IC50 Value |
| 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives | Chlorophyll Biosynthesis | Bleaching | Pennisetum alopecuroides L. | 3.48 mg/L |
| Pyrazolylpyrimidine derivatives | Chlorophyll and Carotenoid Biosynthesis | Bleaching | Green weeds | Not specified |
This table is based on research into the herbicidal properties of pyrazole derivatives and indicates a potential area of biological activity for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde.
Diverse Applications in Chemical Sciences
Applications as Chelating Agents and Metal Ion Coordination
No research studies or data were found that describe the use of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde as a chelating agent or its coordination behavior with metal ions. While pyrazole-containing molecules can act as ligands, the specific chelating properties of this compound, defined by the pyrazol-4-yloxy-benzaldehyde scaffold, are not documented in the available literature.
Catalysis and Organocatalysis
There is no information available in the searched scientific literature regarding the application of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde in the fields of catalysis or organocatalysis.
Materials Science Applications
Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)
No published research could be located that investigates or reports the use of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde in the development of Light-Emitting Diodes (LEDs) or as a component, such as a dye or sensitizer, in Dye-Sensitized Solar Cells (DSSCs). While related heterocyclic compounds are explored for these purposes, data specific to this molecule is absent. bldpharm.commdpi.comrsc.orgmdpi.comscispace.com
Non-Linear Optical (NLO) Materials
There are no findings in the available literature to suggest that 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde has been synthesized or studied for its non-linear optical (NLO) properties. Research into NLO materials often involves pyrazole (B372694) derivatives, but no studies on this specific ether-linked compound were identified. nih.govnih.gov
Analytical Chemistry Applications
No documented applications of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde in the field of analytical chemistry, such as for use as a sensor, reagent, or standard, were found in the comprehensive search of available literature.
Spectrophotometric Detection of Metal Ions and Anions
The use of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde for the spectrophotometric detection of metal ions and anions is an area of potential yet underexplored research. The pyrazole and benzaldehyde (B42025) moieties contain heteroatoms with lone pairs of electrons that could potentially coordinate with metal ions, leading to a change in the electronic properties of the molecule and a detectable spectrophotometric signal. Similarly, the N-H group of the pyrazole ring could act as a hydrogen bond donor for the recognition of anions. However, based on a review of available scientific literature, specific studies detailing the application of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde as a spectrophotometric probe for metal ions or anions are not readily found. Further research would be required to establish its efficacy and selectivity for specific ions.
Use as Chemical Sensors and pH Sensors
Agrochemical Applications (e.g., Herbicidal Agents)
The pyrazole moiety is a well-established pharmacophore in the design of agrochemicals, particularly herbicides. nih.gov Many commercial herbicides incorporate a pyrazole ring, and research continues to explore new derivatives with improved efficacy and selectivity. While specific studies focusing exclusively on the herbicidal activity of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde are limited, the broader class of pyrazole ether derivatives has shown significant promise.
Research into pyrazole aromatic ketone analogs has identified several compounds with excellent herbicidal activity against various weeds. nih.gov These compounds often target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. nih.govnih.gov For instance, certain pyrazole aromatic ketone analogs have demonstrated potent activity against weeds like Chenopodium serotinum, Stellaria media, and Brassica juncea at application rates as low as 37.5 g/ha. nih.gov
Furthermore, studies on pyrazole derivatives containing a phenylpyridine moiety have also revealed compounds with moderate to good post-emergence herbicidal activity against weeds such as Digitaria sanguinalis, Abutilon theophrasti, and Eclipta prostrata. The structural similarity of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde to these active compounds suggests its potential as a building block for new herbicidal agents. The following table summarizes the herbicidal activity of some related pyrazole derivatives.
| Compound Type | Target Weeds | Observed Activity | Reference |
| Pyrazole Aromatic Ketone Analogs | Chenopodium serotinum, Stellaria media, Brassica juncea | Excellent herbicidal activity at 37.5 g/ha | nih.gov |
| 1-Acyl-3-phenyl-pyrazol Benzophenones | Barnyard grass | Good herbicidal activity at 0.05 mmol/m² | nih.gov |
| Pyrazole Derivatives with Phenylpyridine Moiety | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | 50-60% inhibitory activity at 150 g/ha | |
| Pyrazolylpyrimidine Derivatives | Pennisetum alopecuroides | Strong root growth inhibition (IC50 = 1.90 mg/L) |
The data in the table is based on research on derivatives and illustrates the potential of the pyrazole chemical class in herbicidal applications.
Precursors for Advanced Organic Materials and Dyes
4-((1H-Pyrazol-4-yl)oxy)benzaldehyde serves as a valuable precursor in the synthesis of more complex organic molecules, including those with applications as advanced materials and dyes. The aldehyde functional group is particularly useful for a variety of chemical transformations, such as condensation reactions to form Schiff bases, which are known for their diverse applications in materials science and as ligands in coordination chemistry.
The pyrazole ring itself is a component of many dyes and fluorescent materials. nih.gov The combination of the pyrazole and benzaldehyde moieties in a single molecule makes 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde a promising starting material for the synthesis of novel chromophores and fluorophores. However, while its potential as a building block is clear, specific examples of advanced organic materials or dyes synthesized directly from 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde are not widely reported in the surveyed scientific literature. Its primary role appears to be that of a versatile intermediate in the broader field of organic synthesis. rsc.org
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may involve harsh conditions, hazardous reagents, and significant waste production. Future research must prioritize the development of green and sustainable synthetic pathways for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde. nih.gov This aligns with the broader push in chemical manufacturing towards environmentally benign processes that are efficient, atom-economical, and safe. ijsdr.org
Key areas for development include:
Microwave-Assisted Synthesis: Exploiting microwave (MW) activation can dramatically shorten reaction times and improve yields, often under solvent-free conditions. nih.gov A future approach could involve a one-pot, microwave-assisted reaction starting from readily available precursors. nih.govmdpi.com
Multicomponent Reactions (MCRs): Designing an MCR for this target molecule would be a significant advancement, allowing for the assembly of the core structure in a single step from three or more starting materials. This enhances efficiency and reduces waste. ijsdr.org
Eco-Friendly Catalysts and Solvents: Research should focus on replacing traditional catalysts with recyclable or naturally derived alternatives like nanoeggshell, magnetized dextrin, or zeolites. ijsdr.orgthieme-connect.com The use of green solvents, particularly water, is a critical goal for minimizing environmental impact. thieme-connect.com
Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches
| Feature | Conventional Synthesis (Hypothetical) | Sustainable Synthesis (Proposed) |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |
| Solvents | Volatile organic solvents (e.g., DMF, Toluene) | Green solvents (e.g., Water, Ethanol) or solvent-free |
| Catalysts | Stoichiometric amounts of hazardous bases/acids | Catalytic amounts of recyclable or benign catalysts |
| Reaction Type | Multi-step, requiring isolation of intermediates | One-pot, multicomponent reactions (MCRs) |
| Efficiency | Lower atom economy, longer reaction times | High atom economy, rapid reaction times nih.gov |
| Work-up | Complex purification, significant solvent waste | Simple filtration, minimal waste ijsdr.org |
Advanced Spectroscopic Techniques for Real-time Monitoring of Chemical Reactions
To optimize synthetic routes and gain deeper mechanistic insights, the integration of advanced spectroscopic techniques for real-time reaction monitoring is essential. Process Analytical Technology (PAT) tools can provide continuous data on the concentration of reactants, intermediates, and products, enabling precise control over reaction parameters. researchgate.netmdpi.com
Future research should employ:
FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) allows for non-invasive, real-time tracking of reaction kinetics and the identification of transient intermediates directly in the reaction stream. rsc.orgmpg.de This would be invaluable for understanding the mechanism of the ether bond formation and pyrazole cyclization.
In-situ FT-IR and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman can monitor the disappearance of reactant functional groups (e.g., C=O, N-H) and the appearance of product signatures in real time. researchgate.netmdpi.com
UV-Vis Spectroscopy: Given the aromatic nature of the compound, UV-Vis spectroscopy can be a simple, cost-effective method for monitoring the formation of the conjugated system during the reaction. mdpi.com
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application for 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde Synthesis |
| FlowNMR | Structural information on all soluble species, quantitative concentration data, kinetic profiles. mpg.de | Unambiguous identification of intermediates; precise kinetic data for optimization. |
| In-situ FT-IR | Changes in functional groups (e.g., C=O, O-H, N-H). | Monitoring the consumption of aldehyde and pyrazole precursors. |
| Raman Spectroscopy | Molecular fingerprint, sensitive to non-polar bonds and aromatic rings. mdpi.com | Tracking the formation of the pyrazole and phenyl rings. |
| UV-Vis Spectroscopy | Changes in electronic conjugation. mdpi.com | Real-time monitoring of the formation of the final conjugated product. |
Integration of Machine Learning in Compound Design and Activity Prediction
Machine Learning (ML) is revolutionizing drug discovery and materials science by enabling rapid, in-silico prediction of molecular properties. nih.gov For 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde, ML can guide the design of new derivatives with enhanced biological activity or desired material characteristics, significantly reducing the time and cost of experimental screening. youtube.com
Future avenues include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activity (e.g., anticancer, anti-inflammatory). nih.govyoutube.comnih.gov These models can predict the activity of virtual compounds before synthesis.
Predictive Modeling for ADMET Properties: Using ML to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new analogues is crucial for developing viable drug candidates.
Explainable Artificial Intelligence (XAI): Implementing XAI methods like SHAP (Shapley Additive Explanations) can provide insights into why a model makes a certain prediction. nih.gov This demystifies the "black box" of complex models, allowing chemists to understand which molecular substructures are key for a desired property, thereby facilitating rational design. github.io
Table 3: Machine Learning Applications in Derivative Design
| ML Approach | Objective | Example Application |
| QSAR | Predict biological activity based on chemical structure. youtube.com | Predict the IC50 value of a new derivative against a specific cancer cell line. nih.gov |
| Classification Models | Classify compounds as active/inactive or toxic/non-toxic. | Screen a virtual library to identify derivatives likely to be potent kinase inhibitors. |
| Generative Models | Design novel molecules with desired property profiles. | Generate new pyrazole ether structures optimized for high binding affinity to a target. |
| Explainable AI (XAI) | Understand and interpret model predictions. nih.govgithub.io | Identify that a specific substituent on the benzaldehyde (B42025) ring is critical for predicted activity. |
Exploration of Structure-Activity Relationships for Targeted Chemical Functionalities
A systematic exploration of the Structure-Activity Relationships (SAR) is fundamental to optimizing the molecular scaffold of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde for specific functions. nih.govnih.gov By making targeted modifications to different parts of the molecule, researchers can fine-tune its electronic, steric, and pharmacokinetic properties. The goal is to identify the key structural features that govern its interaction with biological targets or confer specific material properties. rsc.org
Key SAR investigations should focus on:
Substitution on the Pyrazole Ring: Modifying the N-1 and C-3/C-5 positions of the pyrazole ring can significantly impact binding affinity and selectivity for biological targets like protein kinases. nih.govacs.org
Modification of the Ether Linkage: Replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) would create new classes of compounds with different bond angles, lengths, and hydrogen-bonding capabilities, potentially altering biological activity.
Table 4: Proposed Structure-Activity Relationship (SAR) Study Plan
| Modification Site | Substituents to Explore | Potential Impact | Rationale / Example from Literature |
| Benzaldehyde Ring | -F, -Cl, -OCH₃, -NO₂, -CF₃ | Modulate electronic properties, metabolic stability, and target interactions. | Substitutions on phenyl rings are critical for the activity of many pyrazole-based inhibitors. acs.org |
| Pyrazole N-1 Position | -H, -CH₃, larger alkyl/aryl groups | Influence solubility, lipophilicity, and steric interactions within a binding pocket. | N-substitution on pyrazoles can decrease or alter binding affinity to targets. nih.gov |
| Pyrazole C-3/C-5 Positions | -CH₃, -Ph, -CF₃, heterocyclic rings | Directly interact with target residues, enhance potency and selectivity. | Substitutions at these positions are crucial for the anticancer efficacy of pyrazole derivatives. nih.gov |
| Ether Linkage | Replace -O- with -S-, -NH-, -SO₂- | Alter bond geometry, polarity, and hydrogen bonding potential. | Isosteric replacements are a common strategy in medicinal chemistry to improve properties. |
Expanding Applications in Emerging Fields of Chemical Science
The unique hybrid structure of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde makes it a versatile building block for applications beyond traditional drug discovery. nih.gov The reactive aldehyde group serves as a synthetic handle for derivatization, while the pyrazole-phenyl ether core provides a stable, conjugated scaffold with potential for interesting photophysical and electronic properties. mdpi.com
Future research should explore its potential in:
Materials Science: The conjugated system suggests potential use in the development of organic light-emitting diodes (OLEDs), conductive polymers, or dyes. nih.gov
Fluorescent Probes and Sensors: The scaffold could be functionalized to create fluorescent probes for detecting specific ions or biomolecules. The benzaldehyde group is a known component in probes that respond to analytes like cyanide. rsc.org
Agrochemicals: Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides. nih.gov Novel derivatives of this compound could be screened for potent and selective agrochemical activity.
Anticancer and Anti-inflammatory Agents: Building on the known activities of pyrazoles, this scaffold is a prime candidate for developing novel inhibitors of targets like COX enzymes, protein kinases, or tubulin, which are implicated in inflammation and cancer. nih.govresearchgate.netmdpi.commdpi.com
Table 5: Potential Emerging Applications
| Field | Proposed Application | Rationale |
| Medicinal Chemistry | Kinase inhibitor, anti-inflammatory agent. researchgate.netmdpi.com | The pyrazole core is a "privileged scaffold" found in many FDA-approved drugs. rsc.orgmdpi.com |
| Materials Science | Component for organic electronic materials (e.g., dyes, polymers). | The extended π-conjugated system may confer useful photophysical properties. mdpi.com |
| Chemical Biology | Fluorescent probe for detecting analytes. | The benzaldehyde-aromatic structure can be engineered for fluorometric response. rsc.org |
| Agrochemistry | Fungicide, herbicide, or insecticide. nih.gov | Pyrazole is a core component of many commercial pesticides. |
| Coordination Chemistry | Ligand for catalysis or metal-organic frameworks (MOFs). | The nitrogen atoms of the pyrazole ring can coordinate with metal ions. nih.gov |
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (20 mmol) | |
| Reaction Time | 5–6 hours | |
| Workup | Ice-water quenching | |
| Crystallization Solvent | Ethanol |
Basic: How can spectroscopic methods confirm the structure of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Look for the aldehyde proton peak at δ 9.8–10.2 ppm. The pyrazole ring protons appear as singlets (δ 7.5–8.5 ppm), while aromatic protons from the benzaldehyde moiety resonate at δ 7.0–7.8 ppm .
- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm. Pyrazole carbons are typically δ 140–160 ppm .
- FTIR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde C=O stretch. Pyrazole C-N stretches appear at 1500–1600 cm⁻¹ .
- Mass Spectrometry (HRMS) : The molecular ion peak should match the exact mass of C₁₁H₉N₂O₂ (calculated: 201.0664 g/mol) .
Advanced: How to resolve discrepancies in NMR data during synthesis?
Methodological Answer:
Discrepancies often arise from tautomerism in the pyrazole ring or aldehyde oxidation.
- Tautomerism : Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and distinguish between possible tautomers .
- Oxidation Control : Monitor reaction conditions (e.g., inert atmosphere) to prevent aldehyde conversion to carboxylic acid. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Dynamic Exchange : Variable-temperature NMR can resolve overlapping peaks caused by dynamic processes (e.g., rotation around the C-O bond) .
Advanced: What strategies mitigate byproduct formation in nucleophilic substitution reactions?
Methodological Answer:
Common byproducts include di-substituted derivatives or oxidation products.
- Regioselectivity : Use sterically hindered pyrazole derivatives to favor mono-substitution .
- Protection of Aldehyde : Temporarily protect the aldehyde group as an acetal during synthesis, followed by deprotection with aqueous HCl .
- Chromatographic Separation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from di-substituted byproducts .
Basic: What purification techniques are effective for isolating 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde?
Methodological Answer:
- Recrystallization : Ethanol or methanol is ideal due to the compound’s moderate solubility (8.45 mg/mL in ethanol at 25°C) .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for high-resolution separation .
- Sublimation : For high-purity samples, sublimation under reduced pressure (50–60°C, 0.1 mmHg) can isolate the aldehyde without decomposition .
Advanced: How to employ SHELX software for crystallographic refinement of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Structure Solution : SHELXD (direct methods) solves the phase problem for small molecules. Input HKL files with SHELXS .
- Refinement : SHELXL refines atomic coordinates and thermal parameters. Key steps:
- Validation : Check R-factor convergence (target < 0.05) and validate geometry with PLATON .
Advanced: How to analyze reaction mechanisms involving 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde and aminothiols?
Methodological Answer:
- Mechanistic Probes :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for ring-closure steps .
Advanced: How to assess biological activity of derivatives in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
